molecular formula C22H29BrClNO B1439873 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-67-6

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1439873
CAS No.: 1219964-67-6
M. Wt: 438.8 g/mol
InChI Key: IKLKIWVBSLMHML-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1219963-88-8) is a piperidine derivative with a brominated phenoxyethyl side chain. Its molecular formula is C22H30ClNO, and it has a molecular weight of 359.9 g/mol . The structure features a bulky 1-methyl-1-phenylethyl substituent on the phenyl ring, which distinguishes it from simpler alkyl or aryl analogs.

Synonyms:

  • 3-(2-(4-(2-Phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride
  • AKOS015844650
  • C22H30ClNO .

It is intended strictly for research and development purposes under Toxic Substances Control Act (TSCA) exemptions (40 CFR 720.36) .

Properties

IUPAC Name

3-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKIWVBSLMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-4-(1-methyl-1-phenylethyl)phenol

  • Starting materials: Phenol derivatives, bromine source (e.g., N-bromosuccinimide), and 1-methyl-1-phenylethyl substituent precursor (such as a corresponding alkyl halide or via Friedel-Crafts alkylation).
  • Reaction conditions: Controlled bromination at the ortho position relative to the hydroxyl group, followed by alkylation at the para position using Friedel-Crafts conditions with a Lewis acid catalyst (e.g., AlCl3).
  • Notes: Regioselectivity is critical to ensure substitution at the 2- and 4-positions without over-bromination or multiple alkylations.

Synthesis of 2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl Intermediate

  • Method: The phenol from step 2.1 is reacted with 2-bromoethyl chloride or similar alkyl halide under basic conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or DMSO.
  • Mechanism: Nucleophilic substitution where the phenolate anion attacks the alkyl halide to form the ether linkage.
  • Optimization: Temperature control (typically 50–80°C) to maximize yield and minimize side reactions.

Coupling with Piperidine

  • Reaction: The 2-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl intermediate undergoes nucleophilic substitution with piperidine.
  • Conditions: The reaction is performed in an inert solvent (e.g., acetonitrile or ethanol) with mild heating (40–70°C). Piperidine acts as a nucleophile attacking the bromomethyl group, displacing bromide and forming the final ether-linked piperidine compound.
  • Purification: The crude product is purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

  • Process: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the hydrochloride salt.
  • Purpose: Improves compound stability, crystallinity, and water solubility, facilitating handling and formulation.

Data Table: Summary of Preparation Conditions

Step Reactants / Reagents Conditions Solvent Temperature Notes
1. Bromination & Alkylation Phenol, Br2 or NBS, 1-methyl-1-phenylethyl precursor, AlCl3 Controlled bromination, Friedel-Crafts alkylation CCl4 or CH2Cl2 0–25°C (bromination), RT to reflux (alkylation) Regioselectivity critical
2. Ether Formation 2-Bromoethyl chloride, substituted phenol, K2CO3 or NaH Nucleophilic substitution DMF or DMSO 50–80°C Anhydrous conditions preferred
3. Piperidine Coupling Piperidine, phenoxyethyl bromide intermediate Nucleophilic substitution Acetonitrile or ethanol 40–70°C Inert atmosphere recommended
4. Salt Formation Free base, HCl Acid-base reaction Ethanol or ether RT Yields hydrochloride salt

Research Findings and Notes

  • Yield and Purity: Optimized reaction conditions yield the target compound in moderate to high yields (60–85%) with high purity (>95%) after purification.
  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress, especially during alkylation and coupling steps.
  • Side Reactions: Potential side reactions include over-bromination, polyalkylation, and elimination reactions during nucleophilic substitution; careful control of stoichiometry and temperature minimizes these.
  • Scale-Up Considerations: The use of mild bases and solvents compatible with industrial processes facilitates scale-up. The hydrochloride salt form is preferred for pharmaceutical applications due to better handling properties.
  • Safety Notes: Bromination steps require careful handling due to the corrosive and toxic nature of bromine reagents; appropriate protective measures are essential.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Pharmaceutical Research

The compound serves as a lead structure in the development of new therapeutic agents. Its specific interactions with biological targets make it crucial for designing drugs that modulate receptor activity or enzyme function.

Key Insights:

  • Dopaminergic Activity : Preliminary studies suggest that this compound interacts with dopaminergic pathways, which are critical in treating disorders such as schizophrenia and bipolar disorder.
  • Potential Antidepressant : Research indicates its potential as an antidepressant through modulation of serotonin transporters, suggesting applications in mood disorder treatments .

Chemical Synthesis

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is utilized as a building block in organic synthesis. Its synthetic versatility allows chemists to create various derivatives with altered biological activities.

Synthesis Pathways:

  • Substitution Reactions : Employing nucleophilic substitution reactions using sodium hydroxide.
  • Reduction and Oxidation : Utilizing lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Biomedical Research

This compound is significant in studying its effects on neurological pathways, particularly regarding neurotransmitter systems.

Research Focus Areas:

  • Neuroscience : Investigations into its influence on dopamine levels are critical for understanding its potential in treating anxiety disorders and neurodegenerative diseases .
  • Electroencephalogram (EEG) Modulation : Changes in EEG patterns at varying doses indicate psychoactive properties linked to its influence on neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways .

Case Studies

StudyFocus AreaFindings
Study 1Antidepressant ActivityDemonstrated modulation of serotonin transporters, indicating potential use in mood disorders.
Study 2NeuropharmacologyInvestigated effects on neurotransmitter levels, particularly dopamine, suggesting applications in schizophrenia treatment .
Study 3EEG ModulationObserved changes in EEG patterns at different doses, indicating psychoactive properties .

Mechanism of Action

The mechanism of action of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Compound A : 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride
  • Substituent : tert-butyl group at the 4-position of the phenyl ring.
  • Molecular Formula: C18H27BrClNO.
  • Key Difference: The tert-butyl group is a branched alkyl substituent, less bulky than the 1-methyl-1-phenylethyl group in the target compound. This reduces steric hindrance and may increase solubility in nonpolar solvents.
  • Regulatory Data : Safety Data Sheets (SDS) indicate similar experimental status but lack specific toxicity profiles .
Compound B : 3-(2-Bromo-4-isopropylphenoxy)piperidine Hydrochloride (CAS: 1220019-15-7)
  • Substituent : Isopropyl group at the 4-position.
  • Molecular Formula: C14H19BrClNO.
  • Key Difference : The smaller isopropyl group further reduces molecular weight (MW: ~348.7 g/mol) and lipophilicity compared to the target compound. Such differences could alter metabolic stability or membrane permeability .
Compound C : 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine Hydrochloride
  • Substituent : tert-butyl group; piperidine substitution at the 4-position instead of 3.
  • Molecular Formula: C18H27BrClNO.
  • Key Difference : Positional isomerism (3- vs. 4-piperidine substitution) may lead to divergent biological activities due to altered spatial orientation in receptor binding .

Pharmacologically Relevant Piperidine Derivatives

Paroxetine Hydrochloride
  • Structure : Piperidine core with benzodioxol and fluorophenyl substituents.
  • Molecular Formula: C19H20FNO3·HCl (MW: 365.83 g/mol).
  • Key Difference: As a selective serotonin reuptake inhibitor (SSRI), paroxetine’s benzodioxol and fluorophenyl groups confer specificity for neurological targets.

Structural and Functional Implications

Impact of Substituent Bulk and Polarity

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound 1-Methyl-1-phenylethyl 359.9 High lipophilicity, steric bulk
Compound A (tert-butyl) tert-butyl ~363.8 Moderate lipophilicity, reduced bulk
Compound B (isopropyl) Isopropyl ~348.7 Lower lipophilicity, enhanced solubility

Analysis :

  • The 1-methyl-1-phenylethyl group in the target compound introduces significant steric bulk, which may hinder binding to flat receptor sites but improve interaction with hydrophobic pockets.
  • Smaller substituents (e.g., isopropyl) likely enhance metabolic clearance rates due to reduced molecular complexity .

Positional Isomerism in Piperidine Derivatives

  • 3-Substituted vs. 4-Substituted Piperidines :
    • The target compound’s 3-substituted piperidine may exhibit different conformational flexibility compared to 4-substituted analogs like Compound C. This could influence off-target interactions or selectivity .

Biological Activity

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with a molecular formula of C22H29BrClNO and a molecular weight of approximately 438.8 g/mol. This compound features a piperidine ring, a brominated phenyl group, and an ethyl chain connecting it to the phenoxy group. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural complexity of this compound is significant for its biological activity. The presence of the bromine atom and the piperidine moiety may influence its interaction with biological targets. Here’s a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H29BrClNO
Molecular Weight438.8 g/mol
CAS Number1219964-67-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act on neurotransmitter systems, potentially affecting serotonin receptors due to the structural similarities with other piperidine derivatives known for their neuropharmacological effects .

Antiviral Activity

Research has indicated that compounds structurally related to piperidines exhibit antiviral properties. For instance, studies on similar piperidine derivatives have shown activity against various viruses, including HIV and herpes simplex virus (HSV). The compound's ability to inhibit viral replication may be linked to its interaction with viral enzymes or host cell receptors .

Antibacterial and Antifungal Activity

In addition to antiviral properties, derivatives of piperidine have been tested for antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including those structurally related to the compound :

  • Antiviral Screening : A study evaluated a series of piperidine derivatives against HIV-1 and found moderate antiviral activity in several compounds. The mechanism involved interference with viral entry or replication processes .
  • Antimicrobial Tests : Another investigation assessed the efficacy of various piperidine compounds against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, reporting significant inhibition zones indicating potential therapeutic applications .
  • Neuropharmacological Studies : Research into similar compounds has suggested potential effects on serotonin receptors, which could lead to applications in treating mood disorders or anxiety.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride?

  • Methodological Answer : To optimize yield, employ stepwise purification techniques (e.g., column chromatography or recrystallization) after each synthetic step, as demonstrated in analogous piperidine derivatives . Reaction conditions (solvent polarity, temperature, and catalyst selection) should be systematically varied using Design of Experiments (DoE) frameworks. Monitor intermediates via HPLC or TLC to identify bottlenecks in multi-step reactions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use orthogonal methods:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm the piperidine ring substitution pattern and bromophenoxy linkage .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • HPLC with UV/Vis detection to quantify impurities ≥0.1% .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Use non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinses to limit environmental release .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs) to predict binding affinities .
  • Combine with molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer :

  • Conduct dose-response assays (e.g., MTT, LDH release) in multiple cell lines (HEK-293, HepG2) to assess cell-type specificity .
  • Compare in vitro (microsomal stability) and in vivo (rodent models) metabolic profiles to identify detoxification pathways .
  • Use toxicogenomics (RNA-seq) to map gene expression changes linked to oxidative stress or apoptosis .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles: Standardize reaction parameters (pH, stirring rate) and raw material sources .
  • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize inter-batch analytical variability .
  • Apply statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like enantiomeric excess .

Q. How can environmental persistence and ecotoxicity be assessed preemptively?

  • Methodological Answer :

  • Perform OECD 301 biodegradation tests to estimate half-life in aquatic/terrestrial systems .
  • Use QSAR models (ECOSAR, TEST) to predict acute/chronic toxicity in algae, daphnia, and fish .
  • Validate with microcosm studies to simulate real-world degradation pathways .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in reported solubility profiles?

  • Methodological Answer :

  • Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification .
  • Compare cosolvency approaches (DMSO, PEG-400) versus surfactant-based systems (Tween-80) for biorelevant media .
  • Apply Hansen Solubility Parameters (HSP) to rationalize solvent selection .

Q. What experimental controls are essential in studying its metabolic stability?

  • Methodological Answer :

  • Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (heat-inactivated microsomes) .
  • Use stable isotope-labeled internal standards to correct for matrix effects in LC-MS/MS .
  • Perform time-course analyses to distinguish phase I/II metabolism contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

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